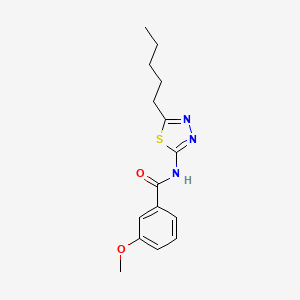![molecular formula C26H32N4O6 B12489802 Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12489802.png)
Propyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE: is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a nitro group, and a piperidine moiety, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE typically involves multiple steps, including the formation of the morpholine and piperidine rings, followed by the introduction of the nitro group and the final esterification process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under specific conditions, using reagents like hydrogen gas and palladium catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted morpholine and piperidine derivatives.
Aplicaciones Científicas De Investigación
PROPYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of PROPYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine and piperidine rings can interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
MORPHOLIN-4-YL-(3-NITRO-PHENYL)-METHANONE: Shares the morpholine and nitro groups but lacks the piperidine moiety.
1-(4-(2-MORPHOLIN-4-YL-VINYL)-3-NITRO-PHENYL)-BUTAN-1-ONE: Contains similar functional groups but differs in the overall structure.
Uniqueness
PROPYL 2-(MORPHOLIN-4-YL)-5-[3-NITRO-4-(PIPERIDIN-1-YL)BENZAMIDO]BENZOATE is unique due to its combination of morpholine, nitro, and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C26H32N4O6 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
propyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H32N4O6/c1-2-14-36-26(32)21-18-20(7-9-22(21)29-12-15-35-16-13-29)27-25(31)19-6-8-23(24(17-19)30(33)34)28-10-4-3-5-11-28/h6-9,17-18H,2-5,10-16H2,1H3,(H,27,31) |
Clave InChI |
NWNMFXMKMAEUBR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12489727.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12489729.png)

![4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12489753.png)
![8-Tert-butyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B12489756.png)
![N,N'-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)hexanediamide](/img/structure/B12489758.png)
![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489765.png)
![2-({3-[(Thiophen-2-ylmethyl)amino]propyl}amino)ethanol](/img/structure/B12489767.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B12489770.png)
![2-Oxo-2-phenylethyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12489777.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12489785.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12489790.png)
![{4-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B12489794.png)
